17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid
Overview
Description
17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid is a polyunsaturated fatty acid that is a metabolite of docosahexaenoic acid in human blood and mouse brain . It serves as a precursor to 17(S)-resolvins .
Molecular Structure Analysis
The molecular weight of this compound is 342.47 . Its chemical formula is C22H30O3 . The canonical SMILES representation isCC/C(=C)\CC(/C(=C)/C=C\C/C=C\C/C=C\C/C=C\CCC(O)=O)=O
. Chemical Reactions Analysis
This compound is a metabolite of lipoxygenase oxidation of DHA . It can serve as a useful standard for studying this biochemical pathway .Physical and Chemical Properties Analysis
This compound appears as a solution in ethanol . It has a solubility of ≤20mg/ml in ethanol, 10mg/ml in DMSO, and 15mg/ml in dimethyl formamide . It should be stored at -20°C .Scientific Research Applications
Anti-Inflammatory and Resolution-Promoting Effects
17-Keto-docosapentaenoic acid, derived from omega-6 fatty acids, shows promise in inflammation management. Studies have demonstrated its capacity to modulate macrophage function, enhancing phagocytosis and promoting an anti-inflammatory M2 phenotype. This is particularly significant in the context of inflammatory bowel disease, where its administration can alleviate symptoms like colon epithelial damage and weight loss (Chiu et al., 2012).
Metabolism and Biological Production
Research into the metabolism and biological production of docosapentaenoic acid-derived resolvins highlights their potential as drug candidates. Their metabolic stability and activity in anti-inflammatory models suggest significant therapeutic potential, although further optimization may be required for enhanced efficacy (Dangi et al., 2010).
Role in Neuroinflammation and Brain Health
Docosahexaenoic acid, a closely related compound, is essential in brain health, suggesting a potential role for its derivatives like 17-keto-docosapentaenoic acid. Studies have found that certain docosahexaenoic acid derivatives can regulate leukocyte infiltration and cytokine production, which is crucial in managing neuroinflammation and potentially neurodegenerative diseases (Hong et al., 2003).
Impact on Cardiovascular Health
The supplementation of n-3 fatty acids, including compounds related to 17-keto-docosapentaenoic acid, shows beneficial effects on cardiovascular health. They contribute to the self-limited resolution of inflammation and influence the production of lipid mediators like resolvins, which have anti-inflammatory and proresolving activities (Mas et al., 2012).
Antitumor Effects in Cancer Research
17-Keto-docosapentaenoic acid has also been explored in the context of cancer, particularly lung cancer. Its derivative, 17-oxo-DHA, exhibits anti-tumor effects, suggesting potential applications in cancer therapies (Siena et al., 2018).
Mechanism of Action
Properties
IUPAC Name |
(7Z,10Z,13E,15Z,19Z)-17-oxodocosa-7,10,13,15,19-pentaenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11,13,15-16,19H,2,4,9-10,12,14,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11+,15-3-,19-16- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVSFTLICCBISU-SEQVKQOISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(=O)C=CC=CCC=CCC=CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CC(=O)/C=C\C=C\C/C=C\C/C=C\CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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